molecular formula C16H17N3O3S2 B2408578 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide CAS No. 1022732-73-5

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2408578
CAS No.: 1022732-73-5
M. Wt: 363.45
InChI Key: GTLLDFADFBYNNQ-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide (CAS: 1022732-73-5, Molecular Formula: C₁₆H₁₇N₃O₃S₂) is a hydrazinecarbothioamide derivative featuring a 4-methylphenylsulfonyl (tosyl) group attached to an acetyl moiety and an N-phenyl substituent .

Hydrazide formation: Reacting 2-chloro-N-sulfamoylphenyl acetamide with hydrazine hydrate to form a hydrazide intermediate.

Thiocarbamoylation: Refluxing the hydrazide with phenyl isothiocyanate in methanol, yielding the target compound via nucleophilic addition .

Properties

IUPAC Name

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLLDFADFBYNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with acetyl chloride in the presence of a base to form the intermediate 2-[(4-methylphenyl)sulfonyl]acetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

1. Anticancer Properties:
Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Cytotoxicity: Studies have demonstrated that it has selective cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells .
  • Inhibition of Tumor Growth: The compound has been shown to inhibit tumor growth in vivo, suggesting potential as an antitumor agent .

2. Enzyme Inhibition:
The compound acts as an inhibitor of specific enzymes associated with cancer progression:

  • It targets enzymes involved in metabolic pathways that are crucial for tumor survival and proliferation.
  • Similar compounds have been documented to inhibit sphingosine kinases, which play a role in cancer cell signaling and survival .

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation
In a study published in Pharmaceutical Research, the anticancer efficacy of the compound was evaluated against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for drug development .

Case Study 2: Mechanistic Insights
A mechanistic study explored how the compound induces apoptosis through the activation of caspase pathways. This research provides insights into the molecular interactions that mediate its anticancer effects, suggesting it could be developed into a therapeutic agent targeting specific cancer types .

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetyl groups play a crucial role in binding to these targets, thereby modulating their activity. The hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Key Features

  • Functional groups : Tosyl (electron-withdrawing), acetyl, and thiourea moieties.
  • Spectral characteristics : Expected IR absorption bands for C=S (1240–1260 cm⁻¹), C=O (1660–1680 cm⁻¹), and NH (3150–3320 cm⁻¹) based on similar hydrazinecarbothioamides .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Compound Name Key Substituents Structural Features
Target Compound Tosyl (4-methylphenylsulfonyl) Electron-withdrawing tosyl group enhances stability and influences reactivity.
2-[2-(2-Amino-1,3-thiazol-4-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide 2-Aminothiazole Thiazole ring introduces heterocyclic polarity, potentially enhancing bioactivity.
2-[2-(2,4-Dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide 2,4-Dichlorophenoxy Bulky lipophilic substituent may improve membrane permeability.
2-[(E)-1-(3-Aminophenyl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide Ethylidene-aminophenyl Conjugated system may enable π-π interactions in biological targets.

Spectral and Tautomeric Behavior

  • IR Spectroscopy :
    • All hydrazinecarbothioamides exhibit C=S (1240–1260 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches .
    • Tosyl group vibrations: Additional SO₂ symmetric/asymmetric stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) expected in the target compound.
  • Tautomerism : Triazole-thione derivatives (e.g., compounds 7–9 in ) exist in equilibrium with thiol tautomers, confirmed by absent S-H IR bands (~2500–2600 cm⁻¹) . The target compound lacks such tautomerism due to its acetyl-thiourea backbone.

Biological Activity

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide is a complex organic compound with the molecular formula C16H18N2O3S2. Its unique structural features, including sulfonyl and hydrazinecarbothioamide moieties, suggest potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups:

  • Sulfonyl Group : Known for its role in various biochemical interactions.
  • Acetyl Group : Often involved in acetylation processes affecting enzyme activity.
  • Hydrazinecarbothioamide Moiety : Contributes to the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and acetyl groups facilitate binding to these targets, modulating their activity. The hydrazinecarbothioamide moiety can form hydrogen bonds, enhancing the compound’s efficacy in biological systems.

Biological Activity Overview

Recent studies have indicated several areas where 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide exhibits promising biological activities:

Antimicrobial Activity

Research has shown that similar hydrazine derivatives possess significant antimicrobial properties. For instance, compounds with hydrazinecarbothioamide structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Studies on related compounds suggest potential anticancer mechanisms through apoptosis induction in cancer cells. For example, hydrazine derivatives have been reported to inhibit the proliferation of leukemia cell lines by triggering apoptotic pathways and affecting cell cycle distribution.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory processes and cancer progression. The presence of the sulfonyl group is particularly relevant as it can enhance binding affinity to target enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide:

  • Antimicrobial Screening : A study evaluated various hydrazine derivatives against Gram-positive and Gram-negative bacteria using agar diffusion methods. Results indicated that compounds with similar structures exhibited potent antibacterial activity, outperforming traditional antibiotics like streptomycin .
  • Antitumor Activity : Research focusing on Schiff bases derived from hydrazines showed significant inhibition of cancer cell proliferation in vitro. These studies reported that specific derivatives could induce apoptosis in leukemia cells, suggesting a potential therapeutic application for related compounds .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to assess the binding interactions between hydrazine derivatives and target enzymes involved in cancer metabolism. These studies provide insights into how structural modifications can enhance enzyme inhibition .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityMechanism
4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamideAntimicrobialDisruption of cell wall synthesis
2-(4-methylsulfonylphenyl)indole derivativesAnticancerApoptosis induction in cancer cells
Hydrazone ligandsAntimicrobial & AnticancerInhibition of metabolic pathways

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A key intermediate involves reacting 2-chloro-N-(4-sulfamoylphenyl)acetamide with hydrazine hydrate under controlled conditions to form the hydrazinecarbothioamide backbone . Alternatively, derivatives with tetrazolyl or substituted aryl groups (e.g., 3,4-dimethoxyphenyl) are synthesized by coupling acetylhydrazinecarbothioamide precursors with halogenated intermediates, followed by cyclization or substitution reactions . Reaction conditions (e.g., solvent, temperature) significantly influence yields.

Q. What spectroscopic methods are employed for characterizing its structure?

  • Methodological Answer :

  • FT-IR : Identifies functional groups such as C=O (amide I band at ~1686 cm⁻¹), C=S (~1177–1182 cm⁻¹), and N–H stretches (~3237–3265 cm⁻¹). Discrepancies in peak positions can indicate substituent effects (e.g., nitro or chloro groups on aryl rings) .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 4-methylphenyl group appear as a singlet (~δ 2.4 ppm for CH₃), while hydrazine NH protons resonate as broad peaks (~δ 9–10 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks at m/z 435–437 for chlorinated derivatives) .

Q. How to confirm the purity of the compound post-synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities from by-products (e.g., unreacted sulfonyl precursors).
  • Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., C 55.11%, N 22.49% for chlorinated derivatives) .
  • Melting Point : Sharp melting ranges (±2°C) indicate high crystallinity and purity .

Advanced Questions

Q. How to design experiments for optimizing reaction yields in its synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) principles to systematically vary parameters:

  • Factors : Temperature (40–80°C), stoichiometry (1:1 to 1:2 hydrazine:acetyl ratio), and solvent polarity (DMF vs. ethanol).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Statistical Modeling : Central Composite Design or Plackett-Burman matrices identify critical factors. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and scalability .

Q. What are the challenges in interpreting conflicting spectral data (e.g., FT-IR vs. NMR) for structural validation?

  • Methodological Answer : Contradictions may arise from:

  • Tautomerism : Hydrazinecarbothioamide thione-thiol tautomers shift FT-IR C=S peaks but remain unresolved in NMR .
  • Impurities : Residual solvents (e.g., DMF) or by-products (e.g., sulfoxides) distort NMR integrals. Cross-validate with LC-MS .
  • Crystallographic Disorder : X-ray diffraction (e.g., triclinic crystal systems) resolves ambiguities in bond lengths/angles .

Q. How to analyze its crystal structure using X-ray diffraction data?

  • Methodological Answer :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. For triclinic systems (space group P1), refine unit cell parameters (a, b, c, α, β, γ) .
  • Structure Refinement : Least-squares methods (e.g., SHELXL) optimize atomic coordinates and thermal parameters. Validate with R-factors (R₁ < 0.05) and residual electron density maps.
  • Key Metrics : Confirm C–S bond lengths (~1.68 Å) and hydrogen-bonding networks (N–H···S/O interactions) .

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